

Physical and chemical properties of 6-Methylquinolin-7-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methylquinolin-7-amine**

Cat. No.: **B163677**

[Get Quote](#)

An In-depth Technical Guide to 6-Methylquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of **6-Methylquinolin-7-amine** (CAS No. 129844-69-5). It is a key heterocyclic amine featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and synthetic methodologies. It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and molecular engineering, facilitating the use of this compound as a versatile chemical intermediate.

Introduction

6-Methylquinolin-7-amine is an organic compound characterized by a quinoline core structure, with a methyl group substituted at the 6-position and an amino group at the 7-position.^[1] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The presence of both an electron-donating amino group and a methyl group on this aromatic system makes **6-Methylquinolin-7-**

amine a valuable and versatile building block for the synthesis of more complex molecular architectures.^[1] While specific pharmacological data for this exact compound is limited, the broader class of 7-aminoquinoline derivatives has been explored for applications ranging from fluorescent probes for live-cell imaging to novel therapeutic agents.^[1]

Physical and Chemical Properties

Quantitative data for **6-Methylquinolin-7-amine** is summarized below. It should be noted that while core properties like molecular weight are well-defined, specific experimental values for properties such as melting point, boiling point, and pKa are not widely reported in the available literature.

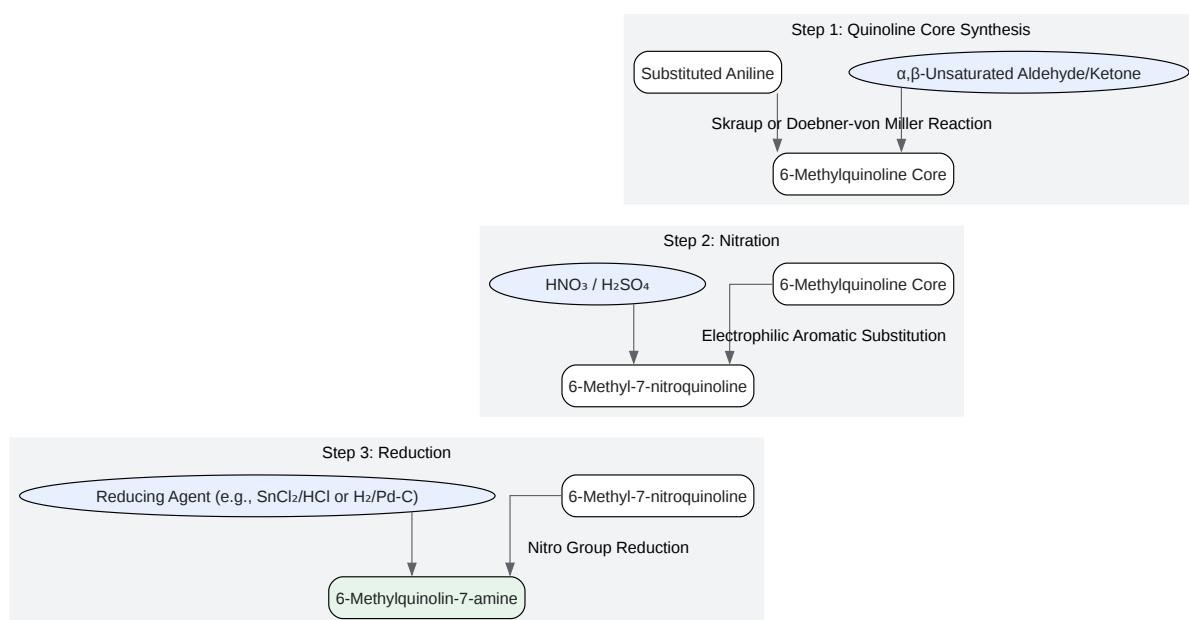
Table 1: Core Physical and Chemical Properties of **6-Methylquinolin-7-amine**

Property	Value	Source
CAS Number	129844-69-5	[1]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1]
Molecular Weight	158.20 g/mol	[1]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Spectral Data

Detailed experimental spectra for **6-Methylquinolin-7-amine** are not broadly published. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for **6-Methylquinolin-7-amine**


Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the quinoline ring protons.- A singlet for the methyl group (CH₃) protons (approx. 2.3-2.6 ppm).- A broad singlet for the amine (NH₂) protons, which may be exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Multiple signals in the aromatic region (approx. 110-150 ppm) for the quinoline carbons.- A signal in the aliphatic region (approx. 20-25 ppm) for the methyl carbon.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹).- C-H stretching for aromatic and methyl groups (approx. 2850-3100 cm⁻¹).- C=C and C=N stretching from the aromatic quinoline core (approx. 1500-1650 cm⁻¹).
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z ≈ 158.20.

Synthesis and Experimental Protocols

The synthesis of **6-Methylquinolin-7-amine** typically involves a multi-step reaction sequence. [1] A common and logical pathway begins with the construction of the 6-methylquinoline core, followed by functionalization to introduce the amino group at the C7 position.[1]

General Synthetic Workflow

A plausible synthetic route involves the nitration of 6-methylquinoline, followed by the reduction of the resulting nitro group to an amine.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **6-Methylquinolin-7-amine**.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on standard organic chemistry procedures for the reactions described above.

Step 1: Synthesis of 6-Methylquinoline (Doebner-von Miller reaction)

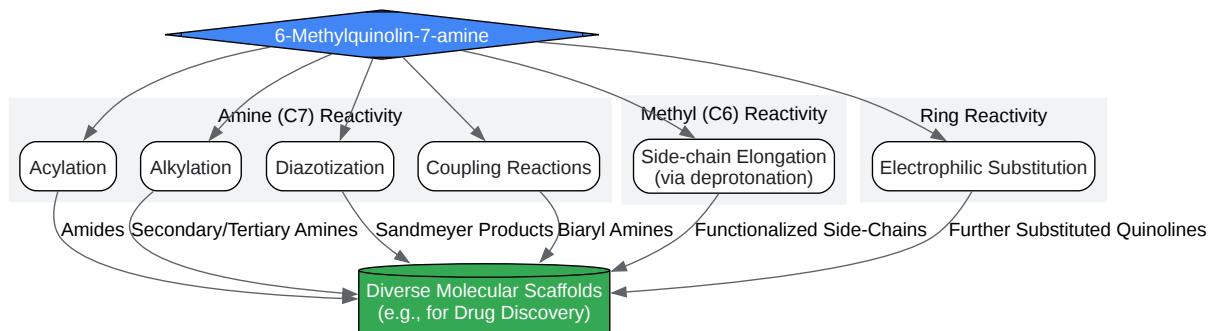
- To a flask equipped with a reflux condenser, add p-toluidine (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
- Slowly add concentrated sulfuric acid (H_2SO_4) while cooling the mixture in an ice bath.
- Heat the reaction mixture to approximately 130-140 °C for several hours.
- After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH) to precipitate the crude product.
- Purify the crude 6-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Methylquinoline

- Dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
- Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Pour the mixture onto crushed ice to precipitate the nitro derivative.
- Filter, wash the solid with water until neutral, and dry. This step may produce a mixture of isomers, requiring separation to isolate 6-methyl-7-nitroquinoline.

Step 3: Reduction of 6-Methyl-7-nitroquinoline

- Suspend the 6-methyl-7-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or hydrochloric acid.
- Add a reducing agent, such as tin(II) chloride ($SnCl_2$) in concentrated HCl, or perform catalytic hydrogenation using H_2 gas and a palladium-on-carbon (Pd/C) catalyst.


- If using SnCl_2/HCl , heat the mixture under reflux until the reaction is complete (monitored by TLC).
- Cool the reaction, make it alkaline with a concentrated NaOH solution to precipitate the tin salts and free the amine.
- Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield **6-Methylquinolin-7-amine**.

Reactivity and Applications

6-Methylquinolin-7-amine serves as a versatile intermediate in organic synthesis. Its reactivity is dictated by the quinoline core and its two functional groups.

- Amino Group (C7): The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures.
- Methyl Group (C6): The methyl group can be a site for further chemical modification.^[1] In some heterocyclic systems, such methyl groups can be deprotonated and reacted with electrophiles, allowing for side-chain elongation.^[1]
- Quinoline Ring: The aromatic ring can undergo electrophilic substitution, although the positions are directed by the existing activating groups (amine and methyl).

This trifecta of reactive sites makes the compound a valuable starting point for creating diverse molecular libraries for screening in drug discovery and materials science.

[Click to download full resolution via product page](#)

Caption: Reactivity of **6-Methylquinolin-7-amine** as a chemical building block.

Safety Information

According to available safety data, this compound is classified with the following hazard statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Methylquinolin-7-amine is a valuable heterocyclic intermediate with significant potential for use in synthetic chemistry. While comprehensive experimental data on its physical properties is sparse, its structural features and predicted reactivity profile make it an attractive building block

for the development of novel compounds in medicinal chemistry and materials science. This guide provides a summary of the current knowledge to aid researchers in its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methylquinolin-7-amine|CAS 129844-69-5|RUO [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Methylquinolin-7-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163677#physical-and-chemical-properties-of-6-methylquinolin-7-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

